Cogentin - 132-17-2

Cogentin

Catalog Number: EVT-262101
CAS Number: 132-17-2
Molecular Formula: C22H29NO4S
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benztropine, also known by its brand name Cogentin®, is a synthetic compound classified as an anticholinergic agent. It is formed by combining the tropine portion of the atropine molecule with the benzhydryl portion of the diphenhydramine molecule [, ]. This combination imparts both anticholinergic and antihistaminic properties to benztropine [, ].

In scientific research, benztropine serves as a valuable tool for investigating dopaminergic and cholinergic systems in the brain [, , ]. It is particularly useful in studying models of Parkinson's disease and other movement disorders [, , , , ].

Atropine

  • Relevance: Cogentin is structurally related to atropine, sharing the tropine portion of its molecule. Both compounds possess anticholinergic properties. [, , , ] The chemical structure of Cogentin is formed by combining portions of atropine and benadryl. []

Benadryl (Diphenhydramine)

  • Relevance: Cogentin is structurally related to diphenhydramine, incorporating the benzhydryl portion of the diphenhydramine molecule. This shared structural element contributes to Cogentin's anticholinergic and antihistaminic properties. []

Artane (Trihexyphenidyl)

  • Relevance: Artane, like Cogentin, is an anticholinergic agent used in the treatment of Parkinsonism. [, , , , ] Both drugs have been studied for their efficacy in managing symptoms like rigidity, tremor, and insomnia. [, ] They are often mentioned together in research discussing the pharmacological treatment of Parkinson's disease and related movement disorders.

Parsidol (Ethopropazine Hydrochloride)

  • Relevance: Parsidol, similar to Cogentin, is an anticholinergic medication utilized in the management of Parkinson's disease. [, ] Both medications are acknowledged for their role in addressing parkinsonian symptoms.

Kemadrin (Procyclidine)

  • Relevance: Kemadrin is another anticholinergic agent, like Cogentin, used for managing Parkinson's disease and drug-induced movement disorders. [, , , ] Both medications target acetylcholine activity in the brain to alleviate symptoms such as tremors and stiffness.

Akineton (Biperiden)

  • Relevance: Akineton is an anticholinergic agent, similar to Cogentin, employed in the treatment of Parkinson's disease. [, , ] Both medications aim to improve motor function by influencing acetylcholine activity in the brain.

Levopoda/Sinemet (Levopoda-Carbidopa)

  • Relevance: While Cogentin is an anticholinergic drug, levodopa/Sinemet acts as a dopamine precursor, directly addressing the dopamine deficiency in Parkinson's disease. [, ] Cogentin is sometimes used as an adjuvant therapy alongside levodopa/carbidopa to manage symptoms like tremor and rigidity. []

Physostigmine

  • Relevance: Physostigmine has been investigated as a potential pretreatment for organophosphate poisoning, a condition that shares some symptomatic similarities with Parkinson's disease. [] While Cogentin acts as an anticholinergic agent, physostigmine increases acetylcholine levels by inhibiting its breakdown. This contrasting mechanism highlights the different pharmacological approaches to managing symptoms related to acetylcholine imbalance.

N-(4''-Phenyl-n-butyl)-3 alpha-[bis(4'-fluorophenyl)methoxy]tropane

  • Compound Description: This compound is a synthetic analog of Cogentin designed to have a higher affinity for the dopamine transporter and reduced affinity for muscarinic receptors. [] It showed potential as a dopamine uptake inhibitor, suggesting a possible role in treating conditions like cocaine addiction.
  • Relevance: This compound is a structural derivative of Cogentin, modified to enhance its interaction with the dopamine transporter while minimizing its anticholinergic effects. [] This highlights the potential for developing Cogentin analogs with improved selectivity and therapeutic applications.

N-Methyl-3 alpha-(diphenylmethoxy)tropane

  • Relevance: This compound represents the core structure of Cogentin, demonstrating the shared features responsible for its binding to both dopamine and acetylcholine receptors. [] The development of Cogentin likely involved modifications to this parent structure to optimize its pharmacological profile.
Classification

Benztropine mesylate falls under the category of small molecules and is recognized for its dual action as both an acetylcholine antagonist and a dopamine reuptake inhibitor. It is classified as a muscarinic antagonist, specifically targeting M1 muscarinic receptors in the central nervous system .

Synthesis Analysis

The synthesis of benztropine mesylate involves several key steps:

  1. Bromination of Diphenylmethane: The process begins with the bromination of diphenylmethane to form bromodiphenylmethane.
  2. Condensation with Tropine: This intermediate undergoes a condensation reaction with tropine, leading to the formation of benztropine.
  3. Mesylation: Finally, benztropine is treated with methanesulfonic acid to yield benztropine mesylate.
Diphenylmethane+Br2BromodiphenylmethaneBromodiphenylmethane+TropineBenztropineBenztropine Mesylate\text{Diphenylmethane}+\text{Br}_2\rightarrow \text{Bromodiphenylmethane}\rightarrow \text{Bromodiphenylmethane}+\text{Tropine}\rightarrow \text{Benztropine}\rightarrow \text{Benztropine Mesylate}

This synthesis pathway highlights the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity .

Molecular Structure Analysis

Benztropine mesylate features a complex bicyclic structure characterized by:

  • Bicyclic Framework: The molecule contains an azabicyclo[3.2.1]octane ring system.
  • Functional Groups: It includes a diphenylmethoxy group, contributing to its pharmacological activity.
  • Chirality: Benztropine has three chiral centers, which are crucial for its interaction with biological targets.

The structural formula can be represented as follows:

C21H25NOCH3SO3H\text{C}_{21}\text{H}_{25}\text{N}\text{O}\cdot \text{CH}_3\text{SO}_3\text{H}

The molecular geometry allows for significant interactions with muscarinic receptors, enhancing its efficacy as an anticholinergic agent .

Chemical Reactions Analysis

Benztropine mesylate participates in various chemical reactions, primarily involving:

  • Receptor Binding: Its primary reaction involves binding to muscarinic acetylcholine receptors, inhibiting their activity.
  • Dopamine Transport Inhibition: It also inhibits dopamine transporters, preventing the reuptake of dopamine in synaptic clefts.

The compound's ability to modulate neurotransmitter levels is crucial for alleviating symptoms associated with Parkinson's disease .

Mechanism of Action

The mechanism of action of benztropine mesylate is multifaceted:

  1. Muscarinic Receptor Antagonism: By blocking M1 muscarinic receptors in the central nervous system, benztropine reduces cholinergic overactivity, which is often exacerbated in Parkinson's disease.
  2. Dopamine Reuptake Inhibition: It selectively inhibits dopamine transporters, increasing dopamine availability in the synaptic cleft.
  3. Histamine Receptor Interaction: The compound also exhibits antihistaminic properties, further contributing to its therapeutic effects.

This dual action helps restore balance between acetylcholine and dopamine levels, alleviating motor symptoms associated with Parkinson's disease .

Physical and Chemical Properties Analysis

Benztropine mesylate exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight403.5 g/mol
Physical AppearanceWhite to off-white powder
Melting Point135 °C
Solubility in Water24.9 mg/L
Octanol/Water Partition Coefficient4.27
StabilityStable at -20 °C

These properties indicate that benztropine mesylate is relatively stable under standard conditions but requires careful handling due to its pharmacological potency .

Applications

Benztropine mesylate is primarily utilized in clinical settings for:

  • Treatment of Parkinson's Disease: It alleviates motor symptoms by restoring dopaminergic activity while reducing cholinergic effects.
  • Management of Drug-Induced Extrapyramidal Symptoms: It is effective in treating symptoms caused by antipsychotic medications.
  • Research Applications: The compound is also studied for its potential effects on other neurological disorders and its role in neurotransmitter transport mechanisms.

Current clinical trials are exploring additional therapeutic uses, including chronic pain management .

Properties

CAS Number

132-17-2

Product Name

Benztropine mesylate

IUPAC Name

3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid

Molecular Formula

C22H29NO4S

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)

InChI Key

CPFJLLXFNPCTDW-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Apo Benztropine
Apo-Benztropine
Bensylate
Benzatropine
Benzatropine Mesylate
Benzatropine Methanesulfonate
Benzatropine Methanesulfonate, Hydrobromide
Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer
Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer
Benztropine
Benztropine Mesylate
Cogentin
Cogentinol
Hydrobromide Benzatropine Methanesulfonate
Mesylate, Benzatropine
Mesylate, Benztropine
Methanesulfonate, Benzatropine
Methanesulfonate, Hydrobromide Benzatropine
N Methylbenztropine
N-Methylbenztropine
PMS Benztropine
PMS-Benztropine

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.